

# toxicological profile of 2-Chloro-6-methylaniline

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## Compound of Interest

Compound Name: 2-Chloro-6-methylaniline

Cat. No.: B140736

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## An In-Depth Technical Guide to the Toxicological Profile of 2-Chloro-6-methylaniline

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## Introduction

**2-Chloro-6-methylaniline** (CAS No. 87-63-8), also known as 6-chloro-o-toluidine, is a substituted aniline derivative. It serves as a crucial intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.<sup>[1][2]</sup> Notably, it is a key starting material in the manufacturing of the targeted cancer therapy drug, Dasatinib.<sup>[1][2]</sup> Given its use in industrial synthesis, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and managing potential human health risks.

This guide provides a comprehensive overview of the toxicological data for **2-Chloro-6-methylaniline**, including its physicochemical properties, acute and chronic toxicity, genotoxicity, and known mechanistic pathways. Where data for the specific compound is limited, information from structurally related chloroanilines is presented to provide context, with the distinction clearly noted.

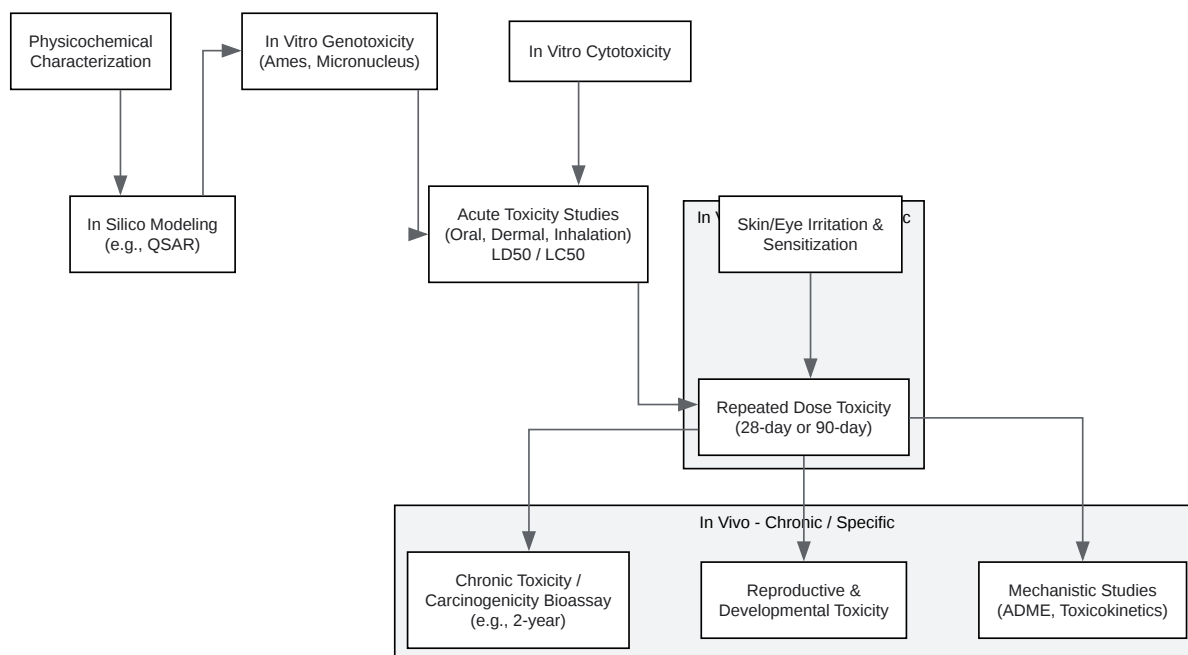
## Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
CAS Number	87-63-8	[3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN	[3]
Molecular Weight	141.60 g/mol	[3]
Appearance	Colorless to pale purple/brown clear liquid	[1]
Melting Point	10-12 °C	[4]
Boiling Point	215 °C	
Water Solubility	Immiscible	[4]
LogP	2.37	[4]

## General Toxicological Assessment Workflow

The toxicological evaluation of a chemical typically follows a tiered approach, beginning with computational and in vitro assays before proceeding to more complex in vivo studies. This workflow is designed to characterize potential hazards while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).



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**Caption:** General workflow for toxicological assessment of a chemical substance.

## Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. **2-Chloro-6-methylaniline** is classified as toxic by multiple routes of exposure.[3][5]

Endpoint	Species	Route	Value	Effects Noted	Reference
LDLo	Cat	Subcutaneous	200 mg/kg	Convulsions, ataxia, respiratory changes	[4]
LD <sub>50</sub> (2-Chloroaniline)	Rat	Oral	1016 mg/kg bw	Sedation, convulsion, chromodacryorrhea	[6]
LD <sub>50</sub> (2-Chloroaniline)	Mouse	Oral	256 mg/kg bw	Methemoglobinemia	[6][7]
LD <sub>50</sub> (2-Chloroaniline)	Rat	Dermal	1000 mg/kg bw	Tremors, labored breathing, cyanosis	[6][8]
LC <sub>50</sub> (2-Chloroaniline)	Rat	Inhalation (4h)	4.2 - 6.1 mg/L	Inactivity, irregular respiration, tremors	[6]

Data for the structural isomer 2-chloroaniline is provided for context due to the lack of specific oral, dermal, or inhalation LD<sub>50</sub>/LC<sub>50</sub> values for **2-Chloro-6-methylaniline** in standard rodent models.

The primary signs of acute toxicity for chloroanilines are related to hematotoxicity, specifically methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin) and other signs of oxygen deprivation.[6][9]

## Irritation and Sensitization

- Skin Irritation: **2-Chloro-6-methylaniline** is classified as a skin irritant (Category 2).[3][10][11]

- Eye Irritation: It is classified as causing serious eye irritation (Category 2).[3][10][11]
- Respiratory Irritation: It may cause respiratory irritation.[3][10]
- Skin Sensitization: There is potential for sensitization by skin contact.[9]

## Repeated-Dose Toxicity

While specific sub-chronic or chronic studies for **2-Chloro-6-methylaniline** were not identified, a 13-week oral study on the isomer 2-chloroaniline provides insight into the potential target organs.

Study Duration	Species	Route	NOAEL	LOAEL	Key Findings	Reference
13 Weeks	Rat & Mouse	Oral (gavage)	< 10 mg/kg/day	10 mg/kg/day	Hematotoxicity (methemoglobin formation, hemolytic anemia), extramedullary hematopoiesis, Heinz body formation. Reduced body weight in male rats at the highest dose.	[6]

These findings confirm that the hematopoietic system is the primary target for toxicity following repeated exposure to chloroanilines.[6][12] The effects include responsive changes in the bone marrow, spleen, and liver due to hemolytic anemia and methemoglobinemia.[12]

## Genotoxicity

Genotoxicity assays are used to detect direct or indirect damage to DNA. **2-Chloro-6-methylaniline** is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[3]

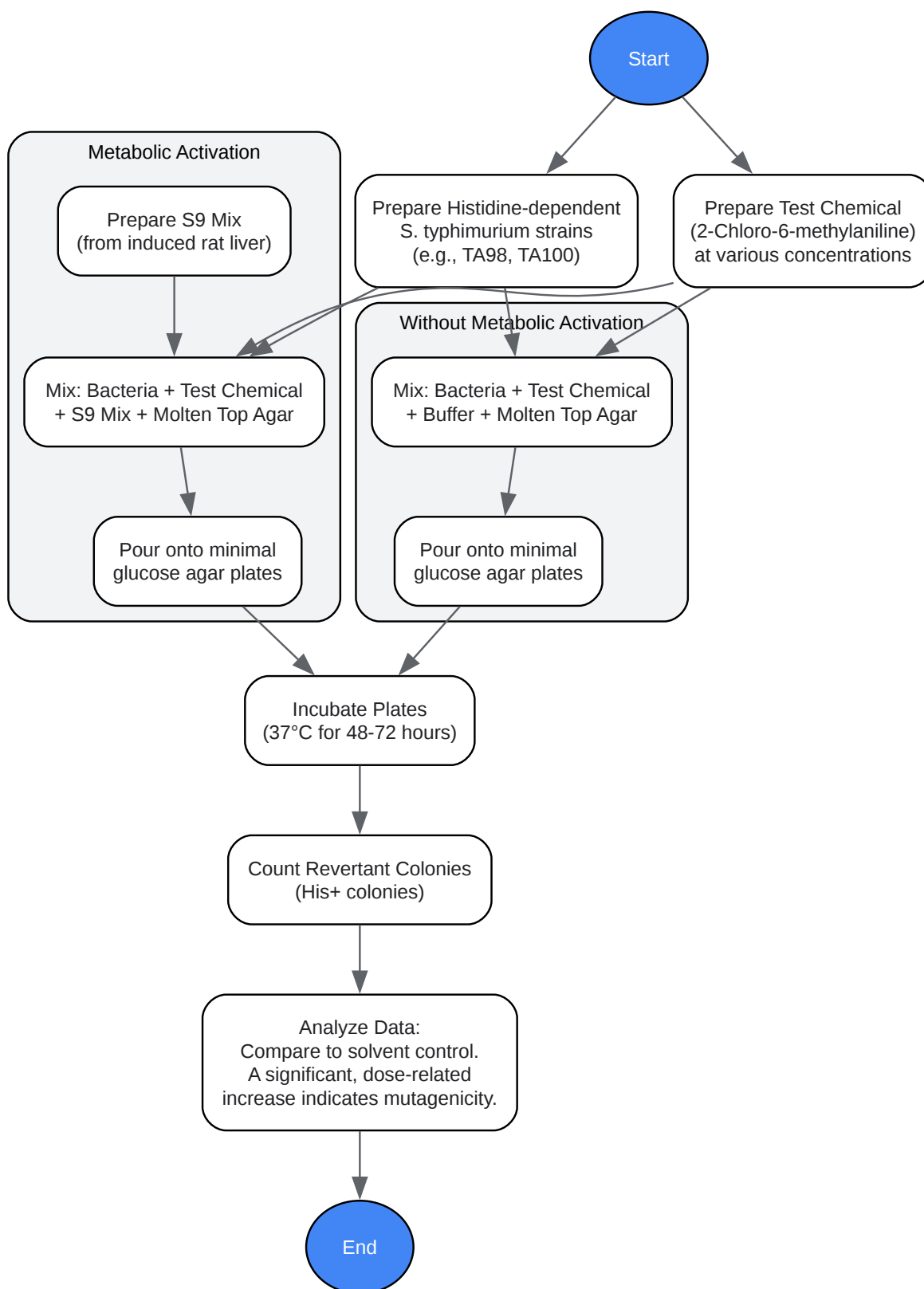
Assay	Test System	Metabolic Activation (S9)	Result	Comments	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium	With 20% S9 mix	Weakly Mutagenic	Observed in strain TA100 for 2,6-dialkylsubstituted anilines.	[13]
Somatic Mutation and Recombination (Wing Spot Test)	Drosophila melanogaster	N/A	Mutagenic	2,4,6-trimethylaniline was positive at lower doses than its 2,4,5-isomer.	[13]
6-Thioguanine Resistance	Cultured Fibroblasts	N/A	Mutagenic	2,4,6-trimethylaniline was positive.	[13]

Data is from studies on structurally similar 2,6-disubstituted anilines.

A study investigating various aniline derivatives concluded that genotoxicity appears to be a general property of this chemical class and is not necessarily prevented by substitution at both ortho positions, as is the case for **2-Chloro-6-methylaniline**. [13] However, results for isomers

can vary; for instance, 2-chloroaniline tested negative in a bacterial reverse mutation assay.<sup>[14]</sup> Therefore, direct testing of **2-Chloro-6-methylaniline** is required for a definitive conclusion.

## Experimental Workflow: Bacterial Reverse Mutation (Ames) Test



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**Caption:** Experimental workflow for the bacterial reverse mutation (Ames) test.



## Carcinogenicity

There is a concern that **2-Chloro-6-methylaniline** may cause cancer, but currently, there is insufficient data to make a formal assessment.<sup>[9]</sup> Long-term (e.g., 2-year) carcinogenicity bioassays in rodents have not been identified for this specific chemical. Most single-ring arylamines are considered to have relatively weak cancer-causing properties, typically observed only at high doses in animal studies.<sup>[9]</sup>

## Reproductive and Developmental Toxicity

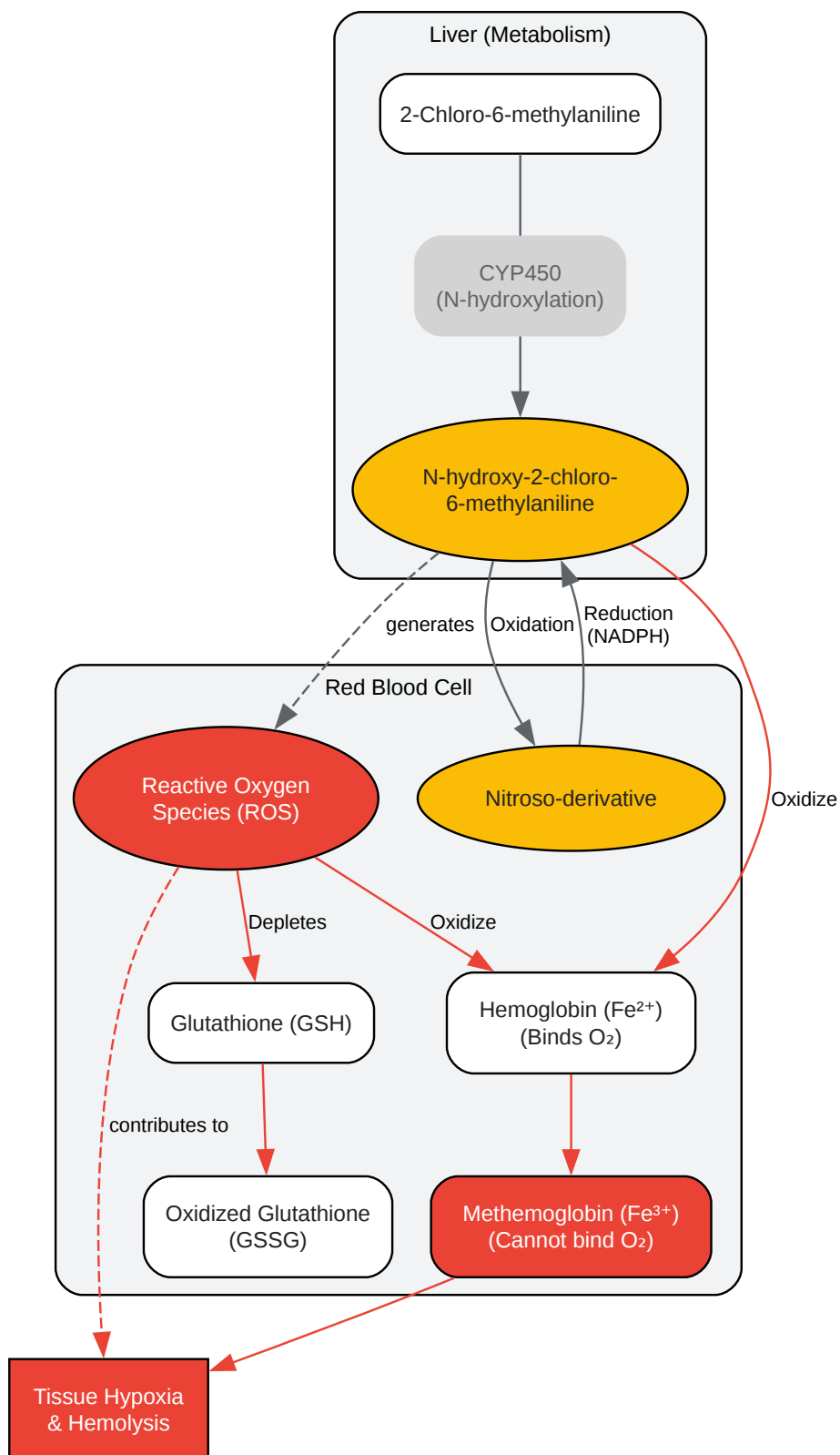
No specific studies on the reproductive or developmental toxicity of **2-Chloro-6-methylaniline** are available. Standard assessments would follow OECD guidelines such as TG 421 (Reproduction/Developmental Toxicity Screening Test) or TG 416 (Two-Generation Reproduction Toxicity Study).<sup>[15][16][17]</sup> These studies are designed to evaluate effects on fertility, pregnancy, maternal behavior, and offspring development.

## Mechanism of Action: Methemoglobinemia

The primary mechanism of toxicity for **2-Chloro-6-methylaniline**, like other chloroanilines, is the induction of methemoglobinemia.<sup>[9][12]</sup> This process involves metabolic activation and results in impaired oxygen transport by the blood.<sup>[18]</sup>

- **Metabolic Activation:** The parent aniline compound is metabolized in the liver, primarily by Cytochrome P450 (CYP450) enzymes, through N-hydroxylation to form an N-hydroxylamine metabolite.<sup>[19][20]</sup>
- **Redox Cycling:** This N-hydroxylamine metabolite enters red blood cells and participates in a redox cycle. It can be oxidized to a nitroso- derivative while simultaneously oxidizing the ferrous iron ( $\text{Fe}^{2+}$ ) in hemoglobin to ferric iron ( $\text{Fe}^{3+}$ ), forming methemoglobin.<sup>[20]</sup>
- **Oxygen Transport Impairment:** Methemoglobin is incapable of binding and transporting oxygen.<sup>[18]</sup> Furthermore, its presence increases the oxygen affinity of the remaining normal hemoglobin, shifting the oxygen-hemoglobin dissociation curve to the left and further impairing oxygen release to tissues.<sup>[18]</sup>
- **Oxidative Stress:** The redox cycling process can generate reactive oxygen species (ROS), leading to oxidative stress and depletion of cellular antioxidants like glutathione (GSH).<sup>[19]</sup>

This can result in damage to the red blood cell membrane, leading to hemolysis.



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**Caption:** Proposed pathway of metabolic activation and methemoglobin formation.

## Experimental Protocols

Detailed methodologies for key toxicological assays are based on internationally accepted OECD guidelines.

### Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD TG 425)

- **Principle:** The UDP is a sequential test where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal. This method minimizes animal use while still allowing for the calculation of an LD<sub>50</sub> and its confidence intervals.
- **Animal Selection:** Healthy, young adult rodents (usually female rats, as they are often slightly more sensitive) are used. Animals are acclimatized for at least 5 days before the study.
- **Housing and Feeding:** Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume should be minimized, typically not exceeding 1 mL/100 g body weight.
- **Starting Dose Selection:** The starting dose is selected based on available information (e.g., in silico predictions, data from related compounds). It should be the dose expected to cause mortality in some animals. A default progression factor of 3.2 is commonly used between dose levels.
- **Test Procedure (Main Test):**
  - Dose the first animal at the selected starting dose.
  - If the animal survives, the dose for the next animal is increased by the progression factor.
  - If the animal dies, the dose for the next animal is decreased by the progression factor.

- This up-and-down sequence continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
- Observations: Animals are observed for mortality and clinical signs of toxicity frequently on the day of dosing and at least daily thereafter for 14 days. Body weights are recorded weekly.
- Data Analysis: The LD<sub>50</sub> is calculated using the maximum likelihood method based on the sequence of outcomes.

## Bacterial Reverse Mutation Test (Ames Test) (based on OECD TG 471)

- Principle: This in vitro assay uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (base substitutions or frameshifts), which result in a reversion to an amino acid-independent state.
- Test Strains: A standard set of strains is used, including those that detect frameshift mutations (e.g., TA98, TA1538) and base-pair substitutions (e.g., TA100, TA1535).
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a microsomal fraction from the livers of rodents pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and  $\beta$ -naphthoflavone. This mimics mammalian metabolism.
- Test Procedure (Plate Incorporation Method):
  - To a test tube containing molten top agar, add the bacterial culture, the test substance at one of several concentrations, and either the S9 mix or a buffer.
  - Vortex the tube and pour the contents onto the surface of a minimal glucose agar plate (lacking the required amino acid, e.g., histidine).
  - Controls include a solvent (negative) control and known mutagens (positive controls) for each strain, with and without S9.
- Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.

- **Scoring:** Only revertant bacteria can grow into visible colonies. The number of revertant colonies per plate is counted.
- **Data Analysis:** A positive result is defined as a concentration-related increase in the number of revertant colonies to a level at least double that of the solvent control values.

## In Vitro Mammalian Cell Micronucleus Test (based on OECD TG 487)

- **Principle:** This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments or whole chromosomes that lag behind during cell division and are not incorporated into the daughter nuclei.
- **Cell Lines:** Various cell lines can be used, such as TK6, L5178Y, or CHO cells.
- **Metabolic Activation:** The test is conducted with and without an S9 mix to account for metabolites that may be genotoxic.
- **Cytotoxicity Measurement:** A preliminary cytotoxicity assay is performed to determine the appropriate concentration range for the main experiment. The highest concentration should induce approximately 50-60% cytotoxicity, as measured by indicators like Relative Increase in Cell Count (RICC) or Relative Population Doubling (RPD).
- **Test Procedure:**
  - Cell cultures are exposed to the test substance at a minimum of three concentrations, along with negative and positive controls.
  - Exposure time is typically 3-6 hours with S9, and a short (3-6 hours) and long (approx. 1.5-2.0 normal cell cycles) exposure without S9.
  - To ensure that scored cells have completed mitosis, a cytokinesis blocker like cytochalasin B can be added. This results in binucleated cells, and micronuclei are scored only in these cells.
- **Cell Harvesting and Staining:** After the appropriate recovery period, cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa,

DAPI).

- Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 cells per concentration under a microscope.
- Data Analysis: A positive result is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

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